1-cyclopropanecarbonyl-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
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Overview
Description
Cyclopropyl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a cyclopropyl group, an imidazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Cyclopropyl Group Introduction: The cyclopropyl group is added via cyclopropanation reactions, which can involve the use of diazo compounds and transition metal catalysts.
Final Coupling and Hydrochloride Formation: The final step involves coupling the imidazole and piperazine moieties, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Cyclopropyl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, while the piperazine moiety can interact with receptor proteins, modulating their activity. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine: This compound shares the cyclopropyl and imidazole moieties but lacks the piperazine ring.
Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate: Contains an imidazole ring and a triazole ring, but differs in the overall structure and functional groups.
Uniqueness
Cyclopropyl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of a cyclopropyl group, an imidazole ring, and a piperazine moiety
Properties
IUPAC Name |
cyclopropyl-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.ClH/c1-14-5-4-13-12(14)16-8-6-15(7-9-16)11(17)10-2-3-10;/h4-5,10H,2-3,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJQDYZXXDABGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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